Sulfo DBCO-UBQ-2: A Technical Guide for Researchers
Sulfo DBCO-UBQ-2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
Sulfo DBCO-UBQ-2 is a specialized chemical reagent designed for advanced bioconjugation and fluorescence-based detection applications. It integrates three key functional components: a sulfonated dibenzocyclooctyne (Sulfo-DBCO) group, a UBQ-2 dark quencher, and a linker arm. The Sulfo-DBCO moiety facilitates highly efficient and biocompatible copper-free click chemistry reactions with azide-tagged molecules. The UBQ-2 quencher, equivalent to Black Hole Quencher®-2 (BHQ-2), provides a broad quenching range for fluorophores emitting in the orange to far-red spectrum, making it an ideal component for Förster Resonance Energy Transfer (FRET) probes. The inclusion of a sulfo group enhances the water solubility of the molecule, which is advantageous for biological applications in aqueous environments. This combination of features makes Sulfo DBCO-UBQ-2 a versatile tool for the construction of probes for qPCR, in vitro diagnostics, and cellular imaging.
Physicochemical Properties and Specifications
Quantitative data for Sulfo DBCO-UBQ-2 and its core components have been compiled from various sources to provide a comprehensive overview for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C46H44N9O10S | [1] |
| Molecular Weight | 915 g/mol | [1] |
| Quencher Component | UBQ-2 (equivalent to BHQ-2) | [2][3] |
| Quenching Range | 560 - 670 nm | [4][5] |
| Absorption Maximum (λmax) of Quencher | 579 nm | [2][4] |
| Extinction Coefficient of Quencher at λmax | 38,000 cm⁻¹M⁻¹ | [2] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [1] |
| Solubility Enhancement | Sulfo group for aqueous solubility | [1] |
| Storage Conditions | -20°C | [1] |
Mechanism of Action: FRET and Click Chemistry
The utility of Sulfo DBCO-UBQ-2 is rooted in two fundamental chemical principles: Förster Resonance Energy Transfer (FRET) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule, in this case, the UBQ-2 dark quencher.[6] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm).[7] In a probe constructed with Sulfo DBCO-UBQ-2, the UBQ-2 quencher absorbs the energy from an excited fluorophore, preventing it from emitting light. This quenching is reversed if the distance between the fluorophore and the quencher is increased, for instance, through enzymatic cleavage of a linker, leading to a "turn-on" fluorescent signal.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction between a strained alkyne, such as DBCO, and an azide.[8] This reaction proceeds rapidly at physiological temperatures and in aqueous solutions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[5]
Experimental Protocols
Protocol 1: Conjugation of Sulfo DBCO-UBQ-2 to an Azide-Modified Peptide
This protocol describes the general procedure for labeling an azide-containing peptide with Sulfo DBCO-UBQ-2.
Materials:
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Azide-modified peptide
-
Sulfo DBCO-UBQ-2
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Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Sulfo DBCO-UBQ-2 in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the Sulfo DBCO-UBQ-2 stock solution to the peptide solution.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting conjugate from unreacted Sulfo DBCO-UBQ-2 using a pre-equilibrated SEC column with PBS as the mobile phase.
-
Collect fractions and monitor the absorbance at 280 nm (for the peptide) and 579 nm (for the UBQ-2 quencher) to identify the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry and HPLC.
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Protocol 2: FRET-Based Protease Activity Assay
This protocol outlines the use of a FRET probe, constructed with a fluorophore and a DBCO-functionalized quencher, to measure protease activity.
Materials:
-
FRET probe (e.g., Fluorophore-Peptide-UBQ-2)
-
Protease of interest
-
Assay buffer (specific to the protease)
-
96-well black microplate
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Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the protease in the assay buffer.
-
Add a fixed concentration of the FRET probe to each well of the microplate.
-
Add the protease dilutions to the wells to initiate the reaction. Include a negative control with no protease.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity at the emission wavelength of the donor fluorophore over time.
-
Record measurements at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe a significant change in fluorescence.
-
-
Data Analysis:
Signaling Pathways and Workflows
The primary application of Sulfo DBCO-UBQ-2 is in the construction of activatable probes for detecting specific biological activities, such as enzymatic cleavage. The following diagrams illustrate the conceptual workflow for creating and using such a probe.
Workflow for FRET Probe Synthesis and Application
Caption: Workflow for the synthesis of a FRET probe and its application in a protease activity assay.
Logical Relationship of Sulfo DBCO-UBQ-2 Components
Caption: Functional relationship of the core components of Sulfo DBCO-UBQ-2.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantitative Measurement of Protease-Activity with Correction of Probe Delivery and Tissue Absorption Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. Biosensors Designed for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
